molecular formula C17H23F3N2O2 B1509431 tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate CAS No. 881391-34-0

tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate

カタログ番号: B1509431
CAS番号: 881391-34-0
分子量: 344.37 g/mol
InChIキー: CUHAMCCERFSWRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a (2-(trifluoromethyl)phenyl)amino substituent at the 4-position. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of allosteric modulators or kinase inhibitors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during multi-step syntheses .

特性

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-8-12(9-11-22)21-14-7-5-4-6-13(14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHAMCCERFSWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735393
Record name tert-Butyl 4-[2-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881391-34-0
Record name tert-Butyl 4-[2-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate, also known by its CAS number 2197054-93-4, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate is C17H23F3N2O2, with a molecular weight of 344.3719 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl phenyl group and a tert-butyl carboxylate moiety.

Structural Formula

SMILES O C N1CCC CC1 N c1ccccc1C F F F OC C C C\text{SMILES O C N1CCC CC1 N c1ccccc1C F F F OC C C C}

Research indicates that compounds similar to tert-butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate may act as inhibitors of various protein kinases, including GSK-3β. These interactions can influence cellular pathways related to cancer and neurodegenerative diseases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related piperidine derivatives. For instance, compounds that share structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Study Cell Line IC50 (μM) Mechanism
Study AHeLa5.0Apoptosis induction
Study BMCF-73.8Inhibition of GSK-3β
Study CA5496.5Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that the compound may exhibit neuroprotective effects, potentially through the modulation of neuroinflammatory processes. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Inhibition of GSK-3β

A study reported that a piperidine derivative with a trifluoromethyl group significantly inhibited GSK-3β activity, leading to enhanced neuroprotection in models of Alzheimer's disease. The IC50 value for this compound was found to be approximately 480 nM, indicating potent activity against this target .

Case Study 2: Antitumor Efficacy in Xenograft Models

In vivo studies using xenograft models demonstrated that administration of similar piperidine compounds resulted in significant tumor regression compared to control groups, validating their potential as therapeutic agents for cancer treatment .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate (Target) (2-(Trifluoromethyl)phenyl)amino ~C17H22F3N2O2 ~350–370 (estimated) Intermediate for allosteric modulators; high lipophilicity
tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Ethyl(2-(trifluoromethyl)benzyl)carbamoyl C19H25F3N2O3 409.17 M5 Positive Allosteric Modulator (PAM); enhanced potency
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino and pyridin-3-yl C15H23N3O2 277.36 Reduced lipophilicity; potential CNS applications
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(Trifluoromethyl)phenyl (dihydropyridine core) C17H20F3NO2 328 (M+H) Conformationally flexible intermediate; used in deprotection studies
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino C17H23F2N2O2 326.38 Improved solubility due to fluorine substitution
tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)piperidine-1-carboxylate (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino Not specified Not specified Dual halogen/CF3 groups; potential kinase inhibition

Key Insights from Comparative Analysis

Trifluoromethyl Group Impact :

  • The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (logP ~3–4), favoring blood-brain barrier penetration, as seen in its role as a precursor for M5 PAMs .
  • In contrast, pyridin-3-yl () or hydroxypyridinylmethyl () substituents reduce logP, improving aqueous solubility but limiting CNS activity .

Synthetic Flexibility :

  • The Boc group in the target compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), as demonstrated in ’s dihydropyridine derivative synthesis .
  • Ethyl carbamoyl derivatives () require more complex coupling steps, increasing synthetic difficulty .

Biological Activity Trends: Carbamoyl-substituted analogs () exhibit higher potency as M5 PAMs compared to amino-substituted derivatives, likely due to improved target binding . Halogenated variants () show balanced solubility and target affinity, making them candidates for kinase inhibitors .

準備方法

Structural and Chemical Data

Property Value
IUPAC Name tert-butyl 4-[2-(trifluoromethyl)anilino]piperidine-1-carboxylate
Molecular Formula C₁₇H₂₃F₃N₂O₂
Molecular Weight 344.37 g/mol
CAS Number 881391-34-0
PubChem CID 66591750
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2C(F)(F)F

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate generally proceeds via the nucleophilic aromatic substitution (N-arylation) of a Boc-protected piperidine with a 2-(trifluoromethyl)aniline or its derivatives. The Boc group (tert-butoxycarbonyl) protects the piperidine nitrogen, allowing selective functionalization at the 4-position.

Common Synthetic Route
  • Preparation of tert-butyl 4-aminopiperidine-1-carboxylate

    • Start with commercially available tert-butyl piperidine-1-carboxylate.
    • Introduce an amino group at the 4-position via selective functionalization (e.g., nitration followed by reduction, or direct amination).
  • N-Arylation with 2-(trifluoromethyl)aniline

    • The protected 4-aminopiperidine is reacted with 2-(trifluoromethyl)aniline, typically under Buchwald–Hartwig amination conditions or via nucleophilic aromatic substitution.
  • Purification

    • The crude product is purified by column chromatography or recrystallization.
Reaction Scheme

$$
\text{tert-butyl 4-aminopiperidine-1-carboxylate} + \text{2-(trifluoromethyl)aniline} \xrightarrow{\text{Pd-catalyst, base}} \text{tert-butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate}
$$

Detailed Reaction Conditions

Step Reagents/Conditions Notes
1 tert-butyl piperidine-1-carboxylate Commercially available starting material
2 Nitration/Reduction or Direct Amination For 4-amino introduction; reduction with hydrogenation
3 2-(trifluoromethyl)aniline, Pd-catalyst, base Buchwald–Hartwig amination; typical bases: NaOtBu, K₃PO₄
4 Solvent: Toluene, dioxane, or DMF Reaction temp: 80–120°C; time: 6–24 h
5 Workup: Extraction, washing, drying, purification Silica gel chromatography or recrystallization

Example Literature Procedures

While direct literature on this exact compound is limited, analogous Boc-protected piperidine derivatives with arylamino substituents are synthesized using the above strategy. For example, a related study describes the condensation of Boc-protected piperidine derivatives with arylamines under mild conditions, achieving high yields and purity.

Typical Data Table: Reaction Yields and Conditions
Entry Boc-Protected Piperidine Arylamine Used Catalyst Base Solvent Temp (°C) Yield (%) Reference
1 tert-butyl 4-aminopiperidine-1-carboxylate 2-(trifluoromethyl)aniline Pd₂(dba)₃/XPhos NaOtBu Toluene 100 78–85
2 tert-butyl 4-aminopiperidine-1-carboxylate 2-(trifluoromethyl)aniline CuI/L-proline K₂CO₃ DMF 120 65–75

Key Considerations and Optimization

  • Catalyst Choice: Palladium-based systems (e.g., Pd₂(dba)₃ with XPhos or BINAP ligands) offer high selectivity and yield for N-arylation.
  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide or potassium phosphate are preferred.
  • Solvent: Non-polar solvents like toluene or polar aprotic solvents like DMF are commonly used.
  • Temperature: Elevated temperatures (80–120°C) are generally required for efficient coupling.
  • Purification: Silica gel chromatography is standard; recrystallization may be used for final purification.

Research Findings and Related Literature

  • The Boc-protected piperidine scaffold is widely used for further functionalization, as demonstrated in the synthesis of related Schiff bases and multi-functionalized derivatives.
  • The N-arylation approach is robust and adaptable to various arylamines, including those with electron-withdrawing groups like trifluoromethyl.
  • High yields and purities are achievable with careful optimization of catalyst, base, and solvent.

Summary Table: Preparation Overview

Step Description Critical Reagents/Conditions Typical Yield (%)
1 Synthesis of Boc-protected 4-aminopiperidine tert-butyl piperidine-1-carboxylate >90
2 N-Arylation with 2-(trifluoromethyl)aniline Pd-catalyst, NaOtBu, toluene, 100°C 70–85
3 Purification Silica gel chromatography

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including hydrogenation, Boc-protection/deprotection, and nucleophilic substitution. For example:

  • Stepwise hydrogenation : A dihydropyridine precursor is hydrogenated under H₂ with PtO₂ catalysis in EtOAc/HOAc to yield the piperidine intermediate .
  • Boc deprotection : HCl in Et₂O removes the tert-butyloxycarbonyl (Boc) group, followed by purification via filtration .
  • Coupling reactions : Ureido or aryl groups are introduced using reagents like carbonyldiimidazole (CDI) under anhydrous THF with NaH as a base . Optimization involves solvent selection (e.g., dichloromethane for Boc reactions), temperature control, and TLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl peaks at δ 1.42 ppm, piperidine protons at δ 3.10–2.67 ppm) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z = 248 [M + H]⁺ for intermediates) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear fire-retardant clothing, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products .
  • Fire hazards : CO₂ or dry powder extinguishers are suitable; avoid water jets due to reactive trifluoromethyl groups .

Q. How does the compound’s solubility and stability influence experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Stability tests under varying pH (e.g., HCl in Et₂O for Boc removal) guide storage conditions (dry, inert atmosphere) .
  • Degradation : Light-sensitive; amber glass bottles are recommended .

Q. What are common impurities in synthesized batches, and how are they removed?

  • By-products : Unreacted intermediates (e.g., dihydropyridine residues) or deprotected amines.
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization from EtOAc/hexane mixtures .

Advanced Research Questions

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • The trifluoromethylphenyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase or protease active sites). Piperidine’s conformational flexibility allows adaptive interactions, as seen in retinol-binding protein 4 (RBP4) antagonists .
  • Enantiomeric specificity (e.g., (R)- vs. (S)-configurations) impacts target affinity, demonstrated via comparative bioassays .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Analyze interactions with lipid bilayers for permeability predictions.
  • ADMET models : Estimate logP (~3.5) and CYP450 metabolism using software like Schrödinger or MOE .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced efficacy?

  • Modifications :
  • Replace trifluoromethyl with chloro or methyl groups to alter electron-withdrawing effects .
  • Introduce fluorophenyl or pyrazinyl substituents to improve metabolic stability .
    • Assays : IC₅₀ values from enzyme inhibition assays (e.g., IC₅₀ = 0.5 μM for DCN1 inhibitors) validate structural optimizations .

Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?

  • Nucleophilic amination : The piperidine nitrogen attacks electrophilic carbonyl carbons in CDI-mediated couplings, forming ureido linkages .
  • Electrophilic aromatic substitution : Trifluoromethyl groups deactivate the phenyl ring, directing reactions to meta/para positions .

Q. Which in vitro or in vivo assays are prioritized for evaluating its therapeutic potential?

  • In vitro : Enzyme inhibition (e.g., fluorescence polarization for RBP4), cytotoxicity (MTT assay in HepG2 cells) .
  • In vivo : Murine hepatic steatosis models assess lipid-lowering efficacy; pharmacokinetic profiling (Cmax, AUC) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。